Befetupitant

Beschreibung

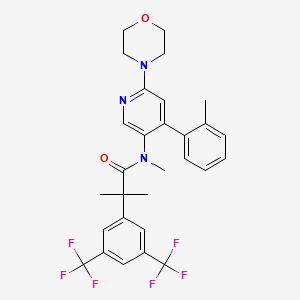

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F6N3O2/c1-18-7-5-6-8-22(18)23-16-25(38-9-11-40-12-10-38)36-17-24(23)37(4)26(39)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNPLCMMVKCTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183270 | |

| Record name | Befetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290296-68-3 | |

| Record name | Befetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSH7NDI7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Befetupitant: A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (formerly Ro67-5930) is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Developed by Hoffmann-La Roche, it was initially investigated as a potential antiemetic for chemotherapy-induced nausea and vomiting (CINV).[1][3] While its development was discontinued in favor of a related compound, netupitant, this compound continues to be a valuable research tool for studying the role of the NK1 receptor in various physiological and pathological processes, including corneal neovascularization.[1] This document provides an in-depth technical overview of the mechanism of action of this compound, including available data on its potency, relevant experimental protocols, and visualizations of its interaction with the NK1 signaling pathway.

Core Mechanism of Action: Competitive Antagonism of the NK1 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide array of biological functions, including pain transmission, inflammation, and the emetic reflex. This compound, by binding to the NK1 receptor, prevents the binding of Substance P and thereby blocks its downstream signaling effects.

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon activation by Substance P, it primarily couples to Gαq protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn mediate the physiological responses to Substance P. This compound's antagonism of the NK1 receptor effectively inhibits this entire downstream cascade.

Quantitative Data

While the primary literature describing the initial pharmacological characterization of this compound is not fully accessible, related publications and reviews provide some quantitative and qualitative insights into its potency.

| Parameter | Value | Species | Notes |

| Binding Affinity (Ki) | Sub-nanomolar | Human | Described as having high affinity for the human NK1 receptor. Specific Ki value not publicly available. |

| In Vitro Potency (IC50) | Not Available | - | Functional assay data not publicly available. |

| In Vivo Efficacy | ~0.1 mg/kg (oral) | Gerbil | Blocked NK1-induced foot tapping. |

| In Vivo Efficacy | 0.4 and 1.6 mg/mL (topical) | Mouse | Effective in reducing hemangiogenesis and lymphangiogenesis in a corneal alkali burn model. |

Experimental Protocols

In Vivo Model: Murine Corneal Alkali Burn for Neovascularization

-

Animal Model: Female, 6- to 8-week-old, C57BL/6 mice.

-

Induction of Injury: A corneal alkali burn is created to induce neovascularization.

-

Treatment Groups:

-

Vehicle control (e.g., 100% DMSO).

-

This compound at 0.4 mg/mL in vehicle.

-

This compound at 1.6 mg/mL in vehicle.

-

-

Administration: 10 μL of the assigned treatment is administered topically to the affected eye six times a day for a specified duration (e.g., 4 days).

-

Outcome Measures:

-

Slit-lamp examination for corneal opacity.

-

Immunohistochemistry of corneal flat mounts to quantify hemangiogenesis and lymphangiogenesis.

-

Staining (e.g., fluorescein and hematoxylin-eosin) to assess epithelial damage and inflammatory cell infiltration.

-

Visualizations

Signaling Pathway of the NK1 Receptor and Inhibition by this compound

Caption: NK1 receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Corneal Neovascularization Model

Caption: Workflow for assessing this compound's effect on corneal neovascularization.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's mechanism to its therapeutic potential.

References

Befetupitant: A Technical Guide to its NK1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known as Ro67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by Hoffmann-La Roche, it represents a significant area of research in therapeutics targeting the NK1 receptor pathway, which is critically involved in emesis, pain transmission, and inflammation.[1][2] This technical guide provides an in-depth overview of the core NK1 receptor antagonist activity of this compound, focusing on its binding affinity, functional potency, and in vivo efficacy. Detailed experimental protocols for key assays are provided, along with visualizations of relevant biological pathways and experimental workflows.

Core Concepts: The NK1 Receptor and Substance P

The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3][4] The binding of Substance P to the NK1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including the vomiting reflex (emesis), pain signaling, and inflammatory responses. This compound exerts its pharmacological effect by competitively binding to the NK1 receptor, thereby blocking the action of Substance P and inhibiting downstream signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's NK1 receptor antagonist activity. This compound is characterized by its high, sub-nanomolar binding affinity and potent functional antagonism.

Table 1: In Vitro Binding Affinity of this compound for the NK1 Receptor

| Compound | Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) |

| This compound | Human NK1 | Radioligand Binding | [³H]-Substance P | CHO or HEK293 | < 1 |

Note: Specific Ki values for this compound are reported to be in the sub-nanomolar range, indicating very high binding affinity.

Table 2: In Vitro Functional Antagonist Potency of this compound

| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) |

| This compound | Calcium Mobilization | Substance P | CHO-K1 or HEK293 expressing NK1R | < 10 |

| This compound | Inositol Monophosphate (IP1) Accumulation | Substance P | HEK293 expressing NK1R | < 10 |

Note: IC50 values demonstrate the concentration of this compound required to inhibit 50% of the maximal response induced by Substance P, with lower values indicating higher potency.

Table 3: In Vivo Anti-emetic Efficacy of this compound

| Compound | Animal Model | Emetic Stimulus | Endpoint | ID50 (mg/kg, p.o.) |

| This compound | Ferret | Cisplatin-induced emesis | Inhibition of retching and vomiting | < 1 |

| This compound | Gerbil | NK1 agonist-induced foot tapping | Inhibition of foot tapping | < 0.3 |

Note: ID50 values represent the dose of this compound required to inhibit the emetic or behavioral response by 50%, indicating potent in vivo activity at low oral doses.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.

NK1 Receptor Signaling Pathway

Caption: NK1 Receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for NK1 Receptor Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for assessing the functional potency (IC50) of this compound.

Experimental Protocols

NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NK1 receptor.

-

Radioligand: [³H]-Substance P.

-

Test Compound: this compound.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation:

-

Culture the NK1R-expressing cells to confluency.

-

Harvest the cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]-Substance P to each well.

-

Add increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled Substance P for non-specific binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

-

Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

-

Agonist: Substance P.

-

Test Compound: this compound.

-

Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

-

Cell Preparation:

-

Plate the NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

-

Load the cells with Fluo-4 AM dye in HBSS for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the this compound dilutions to the respective wells of the cell plate and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Using the instrument's injector, add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity at regular intervals for several minutes to capture the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data as a percentage of the response in the absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve using a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Anti-emetic Efficacy in the Ferret Model

Objective: To assess the in vivo anti-emetic efficacy of this compound against cisplatin-induced emesis.

Materials:

-

Animals: Male ferrets.

-

Emetic Agent: Cisplatin.

-

Test Compound: this compound formulated for oral administration.

-

Vehicle Control.

Protocol:

-

Acclimatization and Dosing:

-

Acclimatize ferrets to the experimental conditions.

-

Administer this compound or vehicle orally (p.o.) at a specified time before the emetic challenge (e.g., 1-2 hours).

-

-

Emetic Challenge:

-

Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.

-

-

Observation:

-

Observe the animals continuously for a defined period (e.g., 4-8 hours) for signs of emesis.

-

Record the number of retches and vomits for each animal.

-

-

Data Analysis:

-

Calculate the percentage inhibition of emesis for each dose of this compound compared to the vehicle control group.

-

Determine the ID50 value (the dose that inhibits the emetic response by 50%) by non-linear regression analysis of the dose-response data.

-

Conclusion

This compound is a highly potent and selective NK1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models relevant to emesis. Its sub-nanomolar binding affinity and potent functional antagonism, coupled with its oral activity at low doses, underscore its significance as a research tool and a potential therapeutic agent. The detailed protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel NK1 receptor antagonists.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Befetupitant: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Befetupitant (Ro67-5930), a potent and selective neurokinin-1 (NK1) receptor antagonist. This document details the chemical reactions, intermediates, and experimental procedures involved in its creation, based on publicly available scientific literature.

Core Synthesis Strategy

The synthesis of this compound, scientifically known as 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide, is a multi-step process. A key publication in Bioorganic & Medicinal Chemistry Letters outlines a convergent synthesis strategy. This approach involves the preparation of two key fragments which are then coupled to form the final molecule.

A graphical representation of the overall synthetic workflow is provided below:

Caption: Convergent synthesis strategy for this compound.

Detailed Synthesis Pathway

While the precise, step-by-step experimental protocols with quantitative data such as yields and specific reaction conditions are detailed within the primary scientific literature, a general outline of the synthesis can be described. The synthesis often commences with 6-chloronicotinic acid as a precursor material. The overall process involves key chemical transformations such as nucleophilic substitutions and cyclization reactions to construct the core structure of this compound.

A more detailed, though generalized, pathway is illustrated below:

Caption: Generalized reaction sequence for this compound synthesis.

Experimental Protocols

Detailed experimental procedures, including reagent quantities, reaction times, temperatures, and purification methods, are proprietary to the developing entity or are found within subscription-based scientific journals. For academic and research purposes, accessing the following key publication is recommended for a thorough understanding of the experimental protocols:

-

Hoffmann, T., Bös, M., Stadler, H., Schnider, P., Hunkeler, W., Godel, T., ... & Gatti-McArthur, S. (2006). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1362–1365.

Quantitative Data

Quantitative data, such as percentage yields for each synthetic step, spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for the characterization of intermediates and the final product, and purity analysis (e.g., by HPLC), are crucial for replicating and validating the synthesis. This information is typically presented in the experimental sections of the primary research article. Without access to this specific publication, a summary table of quantitative data cannot be accurately compiled.

Signaling Pathway of NK1 Receptor Antagonism

This compound functions as an antagonist of the Neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a signaling cascade. This compound competitively blocks this binding, thereby inhibiting the downstream signaling.

Caption: this compound's mechanism of action at the NK1 receptor.

The Discovery and Development of Befetupitant (Ro67-5930): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befetupitant (Ro67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, a key component in the signaling pathway of substance P.[1] Developed by Hoffmann-La Roche, this compound was initially investigated as a therapeutic agent for chemotherapy-induced nausea and vomiting (CINV).[1] Although a related compound, netupitant, was ultimately prioritized for clinical development in this indication, this compound has continued to be a valuable research tool and has been explored for other potential therapeutic applications, notably in the treatment of corneal neovascularization.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Introduction

The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, are integral to a multitude of physiological and pathological processes, including inflammation, pain transmission, and emesis.[3] The discovery of non-peptide antagonists for the NK1 receptor represented a significant advancement in the development of targeted therapies for conditions mediated by substance P. This compound emerged from a drug discovery program at Hoffmann-La Roche aimed at identifying novel, achiral, and orally active NK1 receptor antagonists with high affinity and selectivity.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. By binding to the receptor, it prevents the interaction of substance P, thereby inhibiting downstream signaling cascades. The activation of the NK1 receptor by substance P leads to the stimulation of various intracellular pathways, primarily through G-protein coupling (Gαq/11 and Gαs). This activation results in the production of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events contribute to neuronal excitation, inflammation, and the emetic reflex. This compound effectively blocks these substance P-induced signaling events.

Signaling Pathway of Substance P and Inhibition by this compound

Preclinical Pharmacology

In Vitro Studies

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (Ki) | Data not publicly available | - | - |

| Functional Antagonism (IC50) | Data not publicly available | - | - |

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in animal models for conditions such as corneal neovascularization.

Table 2: In Vivo Efficacy of this compound in a Corneal Neovascularization Model

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mouse (Alkali Burn Model) | 10 μL of 0.4 or 1.6 mg/mL in 100% DMSO, topically, six times a day for 4 days. | Effective in reducing hemangiogenesis and lymphangiogenesis (P<0.05). However, the vehicle (DMSO) induced corneal opacity and inflammation. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in various preclinical species are not extensively published. The initial development program highlighted its potential for oral activity and CNS penetration.

Table 3: Preclinical Pharmacokinetic Profile of this compound

| Species | Route of Administration | Key Parameters (T1/2, Cmax, AUC, Bioavailability) | Reference |

| Rat | Data not publicly available | - | - |

| Dog | Data not publicly available | - | - |

Experimental Protocols

In Vivo Corneal Neovascularization Model

The following protocol is based on the study by Bignami et al. (2014), which investigated the effect of this compound on corneal neovascularization in mice.

-

Species: C57BL/6 mice, female, 6-8 weeks old.

-

Anesthetize the mice.

-

Apply a 2 mm diameter filter paper disc soaked in 1N NaOH to the central cornea for 40 seconds.

-

Immediately after, rinse the ocular surface with sterile saline for 15 minutes.

-

Apply antibiotic ointment to the eye.

-

Randomize animals into treatment and control groups.

-

Administer 10 μL of this compound solution (0.4 mg/mL or 1.6 mg/mL in 100% DMSO) topically to the affected eye.

-

The control group receives 10 μL of the vehicle (100% DMSO).

-

Dosing is performed six times a day for a duration of 4 days.

-

At the end of the treatment period, euthanize the animals.

-

Enucleate the eyes and prepare corneal flat mounts.

-

Perform immunohistochemistry using antibodies against markers for blood vessels (e.g., CD31) and lymphatic vessels (e.g., LYVE-1).

-

Quantify the area of neovascularization using image analysis software.

Experimental Workflow for In Vivo Corneal Neovascularization Study

Synthesis

The synthesis of this compound is described as part of a novel, achiral pyridine class of NK1 receptor antagonists. A general overview of the synthetic approach involves the use of 6-chloronicotinic acid as a starting material, followed by a series of chemical transformations to build the final molecule. A detailed, step-by-step protocol for the synthesis is proprietary and not fully disclosed in the literature.

Clinical Development

This compound was initially considered for clinical development as an antiemetic for CINV. However, a related compound from the same class, netupitant, was ultimately selected for further development and is now commercially available in a combination product with palonosetron. As a result, there is limited publicly available clinical trial data specifically for this compound for this indication. Its exploration for other therapeutic areas, such as corneal neovascularization, has primarily been at the preclinical stage.

Table 4: Clinical Trial Summary for this compound

| Phase | Indication | Status | Key Findings | Reference |

| - | Chemotherapy-Induced Nausea and Vomiting | Discontinued in favor of Netupitant | - |

Conclusion

This compound (Ro67-5930) is a well-characterized, potent, and selective NK1 receptor antagonist that has played a role in the development of this class of drugs. Although its clinical development for CINV was not pursued in favor of a related compound, it remains a valuable tool for preclinical research into the role of the substance P/NK1 receptor pathway in various pathologies. The available data highlight its efficacy in a model of corneal neovascularization, although formulation challenges related to vehicle toxicity were identified. Further research may explore alternative formulations to harness the therapeutic potential of this compound in this and other indications.

References

- 1. proventainternational.com [proventainternational.com]

- 2. Netupitant, a Potent and Highly Selective NK1 Receptor Antagonist, Alleviates Acetic Acid-Induced Bladder Overactivity in Anesthetized Guinea-Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin 1 receptor antagonists--current prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Befetupitant: An In-Depth Pharmacokinetic and Metabolic Profile

An Examination of the Absorption, Distribution, Metabolism, and Excretion of the Selective NK1 Receptor Antagonist Befetupitant (Ro 67-5930)

Introduction

This compound (also known by its developmental code name Ro 67-5930) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Hoffmann-La Roche, it was primarily investigated for its potential as an antiemetic agent, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1] Further research has also explored its utility in other therapeutic areas, such as the treatment of corneal neovascularization.[1] The mechanism of action of this compound involves blocking the binding of substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways associated with emesis and inflammation.[1]

This technical guide provides a comprehensive overview of the available pharmacokinetic and metabolic data on this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the disposition of this compound. However, it is important to note that the clinical development of this compound for CINV was discontinued, which has limited the amount of publicly available, in-depth data.

Pharmacokinetics

Absorption

Specific details regarding the oral bioavailability and absorption characteristics of this compound have not been extensively reported in peer-reviewed publications.

Distribution

Information regarding the plasma protein binding, volume of distribution, and tissue penetration of this compound is not publicly available.

Metabolism

This compound undergoes metabolism primarily in the liver.[1] The principal metabolic pathway involves Phase I oxidation reactions. This suggests the involvement of the cytochrome P450 (CYP) enzyme system, a common pathway for the metabolism of many xenobiotics. However, specific CYP isoforms responsible for this compound metabolism have not been identified in the available literature. The oxidative metabolism of this compound leads to the formation of various metabolites, which may have differing pharmacological profiles.

Excretion

The routes and extent of excretion of this compound and its metabolites (e.g., renal, fecal) have not been detailed in publicly accessible sources.

Experimental Protocols

Due to the limited published data, detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not available. The following sections outline general methodologies typically employed in the preclinical and clinical evaluation of a drug candidate like this compound.

In Vitro Metabolism Studies

A standard experimental workflow to characterize the in vitro metabolism of a compound like this compound is depicted below. Such studies are crucial for identifying metabolic pathways and the enzymes involved.

In Vivo Pharmacokinetic Studies

The characterization of the in vivo pharmacokinetic profile of a drug candidate typically follows the workflow illustrated below. These studies in animal models and human subjects are essential to understand the ADME properties of the drug.

Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the NK1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, substance P, to the NK1 receptor initiates a signaling cascade that is implicated in nausea and vomiting. The inhibitory action of this compound on this pathway is a key aspect of its mechanism.

Conclusion

This compound is a selective NK1 receptor antagonist that has been evaluated for its antiemetic properties. While it is known to undergo hepatic metabolism via oxidation, a detailed and quantitative understanding of its pharmacokinetics and metabolism is hampered by the limited amount of data in the public domain, likely due to the discontinuation of its clinical development for CINV. The information presented in this guide is based on the available scientific literature and provides a foundational understanding of the disposition of this compound. Further detailed characterization would require access to proprietary data from the developing company.

References

A Technical Guide to Befetupitant and Its Role in Substance P Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide belonging to the tachykinin family that plays a crucial role in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) found in both the central and peripheral nervous systems.[3][4] The activation of NK1R by Substance P triggers a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various disorders.[1]

Befetupitant (also known as Ro67-5930) is a potent, selective, non-peptide antagonist of the NK1 receptor. Developed by Hoffmann-La Roche, it competitively blocks the binding of Substance P, thereby inhibiting its downstream signaling. This action makes this compound a subject of interest for conditions mediated by the Substance P/NK1R pathway, most notably chemotherapy-induced nausea and vomiting (CINV). This guide provides an in-depth overview of this compound's mechanism of action, the underlying signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Competitive Antagonism of the NK1 Receptor

This compound functions as a competitive antagonist at the NK1 receptor. This means it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate it. By occupying the receptor's binding pocket, this compound effectively prevents Substance P from initiating the conformational changes required for signal transduction. This blockade of the emetic signal is the primary mechanism behind its antiemetic properties.

The Substance P/NK1R Signaling Pathway

The NK1 receptor is a class A GPCR that primarily couples to the Gq/11 family of G-proteins. The binding of Substance P initiates a signaling cascade with the following key steps:

-

Receptor Activation: Substance P binds to the extracellular domain of the NK1R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor engages the heterotrimeric G-protein, Gq/11, causing the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation: DAG and the elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the ultimate cellular response.

This compound interrupts this pathway at the very first step by preventing Substance P from binding to and activating the NK1 receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

Preclinical Profile of Befetupitant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known by its developmental code name Ro67-5930) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed initially by Hoffmann-La Roche, its primary therapeutic target was the prevention of chemotherapy-induced nausea and vomiting (CINV). As an NK1 receptor antagonist, this compound competitively blocks the binding of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis.[1] Although its development for CINV was discontinued in favor of a related compound, netupitant, this compound has been investigated in other preclinical contexts, notably for the treatment of corneal neovascularization.[1] This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, and findings from in vivo models.

Mechanism of Action: NK1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately modulate cellular processes such as proliferation, inflammation, and pain signaling. By blocking the initial binding of Substance P, this compound effectively prevents the initiation of this signaling cascade.

Signaling Pathway Diagram

Preclinical Efficacy Studies

Corneal Neovascularization

This compound has been evaluated in a preclinical model of corneal neovascularization, a condition characterized by the abnormal growth of blood vessels into the cornea, which can lead to vision loss.

A standardized model of alkali-burn induced corneal neovascularization is widely used in preclinical research. While the specific protocol for the this compound study is not detailed in the public domain, a general and representative protocol is as follows:

-

Animal Model: Adult C57BL/6 mice are typically used for this model.

-

Anesthesia: Mice are anesthetized using an intraperitoneal injection of a ketamine and xylazine cocktail.

-

Induction of Injury: A small, circular piece of filter paper (approximately 2 mm in diameter) is saturated with a 1 M sodium hydroxide (NaOH) solution. The saturated filter paper is then applied to the central cornea of one eye for a controlled duration (e.g., 30-60 seconds) to induce a chemical burn.[2][3][4]

-

Washing: Immediately after the removal of the filter paper, the eye is thoroughly irrigated with sterile saline or phosphate-buffered saline (PBS) to neutralize the alkali and remove any residual NaOH.

-

Treatment: In the published study, this compound was administered topically. Animals received 10 μL of this compound at concentrations of 0.4 mg/mL or 1.6 mg/mL, formulated in 100% dimethyl sulfoxide (DMSO). The control group received the vehicle (100% DMSO) alone. Treatments were administered six times a day for four days.

-

Evaluation: The extent of corneal neovascularization is assessed at the end of the treatment period. This can be done through slit-lamp biomicroscopy and quantified by measuring the length and area of new blood vessel growth. Immunohistochemical staining of corneal flat mounts for endothelial cell markers (e.g., CD31 for blood vessels and LYVE-1 for lymphatic vessels) is also a common method for detailed quantification.

References

- 1. A Mouse Model for Corneal Neovascularization by Alkali Burn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An alkali-burn injury model of corneal neovascularization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Alkali-burn Injury Model of Corneal Neovascularization in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Befetupitant: A Technical Guide to its Therapeutic Potential in Nervous System Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract

Befetupitant (Ro67-5930) is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is extensively distributed throughout the central and peripheral nervous systems and is critically involved in the pathophysiology of numerous nervous system disorders, including affective disorders, pain, and emesis.[1][2] This technical guide provides an in-depth review of the mechanism of action of this compound, its preclinical rationale, and its therapeutic potential. We detail key experimental protocols for evaluating NK1 receptor antagonists and present quantitative data to contextualize their potency and efficacy. Furthermore, this document illustrates the core signaling pathways and experimental workflows through detailed diagrams to support further research and development in this area.

Introduction: this compound Profile

This compound is a high-affinity, competitive antagonist developed by Hoffmann-La Roche for the tachykinin NK1 receptor.[3][4] By preventing the binding of Substance P, this compound effectively blocks downstream signaling cascades implicated in neurogenic inflammation, pain transmission, and the regulation of stress and mood.[5] While its initial development for chemotherapy-induced nausea and vomiting was superseded by a related compound, netupitant, this compound remains a valuable tool for investigating the therapeutic utility of NK1 receptor antagonism in other CNS indications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide | |

| Molecular Formula | C₂₉H₂₉F₆N₃O₂ | |

| Molar Mass | 565.56 g·mol⁻¹ | |

| Class | Non-peptide Neurokinin-1 Receptor Antagonist |

| Mechanism | Competitive, selective NK1 Receptor Antagonist | |

Mechanism of Action: The Substance P/NK1 Receptor System

The biological effects of this compound are mediated through its inhibition of the Substance P (SP) / NK1 receptor (NK1R) signaling pathway.

2.1 Substance P and the NK1 Receptor Substance P is an 11-amino acid neuropeptide of the tachykinin family that functions as a primary neurotransmitter and neuromodulator. It is released from the terminals of sensory neurons and in various brain regions, where it preferentially binds to and activates the NK1 receptor, a G protein-coupled receptor (GPCR). This system is a key mediator of nociceptive signals, neurogenic inflammation, and emotional responses. High densities of NK1 receptors are found in brain regions critical for regulating affect and stress, such as the amygdala and cingulate cortex, providing a strong anatomical basis for the role of this system in anxiety and depression.

2.2 Molecular Signaling Pathway Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family. This initiates a well-characterized intracellular signaling cascade:

-

PLC Activation: Activated Gαq/11 stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG , along with elevated Ca²⁺, activates protein kinase C (PKC).

-

These events lead to the activation of further downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), which ultimately modulate neuronal excitability, gene expression, and cell survival.

-

This compound, as a competitive antagonist, occupies the SP binding site on the NK1 receptor without inducing the conformational change required for G protein activation, thereby inhibiting all subsequent downstream signaling.

Therapeutic Potential in Nervous System Diseases

The widespread involvement of the SP/NK1R system in pathophysiology suggests a broad therapeutic potential for antagonists like this compound.

-

Affective Disorders (Depression & Anxiety): A large body of preclinical evidence demonstrates that NK1 receptor antagonists produce anxiolytic and antidepressant-like effects in various animal models. The rationale is based on blocking stress- and emotion-related SP signaling in key limbic brain regions. While clinical results for other NK1 antagonists in depression have been mixed, this remains an area of active investigation.

-

Pain and Migraine: SP is a primary afferent neurotransmitter that transmits pain signals from the periphery to the spinal cord. NK1 receptor antagonists have been shown to inhibit neuronal activation in pain-processing centers and may be particularly effective in visceral pain states.

-

Emesis: The SP/NK1R pathway is a crucial component of the central pattern generator in the brainstem that controls vomiting. Antagonism of this pathway is a clinically validated strategy for preventing chemotherapy-induced and post-operative nausea and vomiting.

-

Neuroinflammation: SP is a potent mediator of neurogenic inflammation. By blocking NK1 receptors, antagonists can potentially reduce neuronal death and neurological deficits in conditions like intracerebral hemorrhage.

References

- 1. Neurokinin 1 receptor antagonists--current prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound (EVT-261234) | 290296-68-3 [evitachem.com]

Methodological & Application

Application Notes and Protocols for Neurokinin-1 (NK-1) Receptor Antagonists in Chemotherapy-Induced Nausea and Vomiting (CINV) Research: A Focus on Netupitant/Palonosetron (NEPA)

Disclaimer: Initial searches for "befetupitant" did not yield specific research data. The following application notes and protocols are based on the well-researched and clinically relevant fixed-dose combination of the NK-1 receptor antagonist, netupitant, and the 5-HT3 receptor antagonist, palonosetron (NEPA), as a representative example for researchers, scientists, and drug development professionals in the field of chemotherapy-induced nausea and vomiting (CINV).

Introduction

Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects of cancer therapy, significantly impacting patients' quality of life and their ability to tolerate treatment.[1] The pathophysiology of CINV involves complex signaling pathways in both the central and peripheral nervous systems.[2] Two key neurotransmitters implicated in CINV are serotonin (5-HT) and substance P.[3][4][5] Serotonin acts on 5-HT3 receptors, primarily mediating acute CINV (occurring within 24 hours of chemotherapy), while substance P binds to neurokinin-1 (NK-1) receptors, playing a major role in delayed CINV (occurring more than 24 hours after chemotherapy).

The development of specific antagonists for these receptors has revolutionized CINV management. NEPA is a fixed-dose oral combination of netupitant (a highly selective NK-1 receptor antagonist) and palonosetron (a second-generation 5-HT3 receptor antagonist with a long half-life). This combination therapy targets both the acute and delayed phases of CINV, offering a convenient and effective prophylactic option for patients undergoing moderately and highly emetogenic chemotherapy (MEC and HEC).

Signaling Pathways in CINV

Chemotherapeutic agents can induce the release of neurotransmitters that activate signaling pathways leading to nausea and vomiting. The diagram below illustrates the primary pathways targeted by the combination of a 5-HT3 receptor antagonist and an NK-1 receptor antagonist.

Efficacy of NEPA in Clinical Trials

The efficacy of NEPA has been evaluated in several pivotal Phase II and Phase III clinical trials. The following tables summarize the key quantitative data from these studies, focusing on the primary endpoint of Complete Response (CR), defined as no emesis and no use of rescue medication.

Table 1: Efficacy of NEPA in Patients Receiving Highly Emetogenic Chemotherapy (HEC)

| Study Phase | Treatment Arm | N | Acute Phase CR (0-24h) | Delayed Phase CR (>24-120h) | Overall CR (0-120h) | Reference |

| Phase III | NEPA + Dexamethasone | 414 | 98.5% | 90.4% | 89.6% | |

| Palonosetron + Dexamethasone | 414 | 90.1% | 80.1% | 76.5% | ||

| Phase III (Asia) | NEPA + Dexamethasone | 414 | - | - | 73.8% | |

| Aprepitant + Granisetron + Dexamethasone | 415 | - | - | 72.4% |

Table 2: Efficacy of NEPA in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)

| Study Phase | Treatment Arm | N | Acute Phase CR (0-24h) | Delayed Phase CR (>24-120h) | Overall CR (0-120h) | Reference |

| Phase III | NEPA + Dexamethasone | 724 | 93.1% | 81.4% | 76.9% | |

| Palonosetron + Dexamethasone | 725 | 89.7% | 70.1% | 69.5% |

Experimental Protocol: Phase III Clinical Trial of NEPA for CINV Prophylaxis

This protocol outlines a typical Phase III, randomized, double-blind, active-controlled study to evaluate the efficacy and safety of a single oral dose of NEPA for the prevention of CINV in chemotherapy-naïve patients receiving HEC.

Study Objectives

-

Primary Objective: To demonstrate the superiority of a single oral dose of NEPA plus dexamethasone over a single oral dose of palonosetron plus dexamethasone in preventing CINV (no emesis and no rescue medication) during the delayed phase (>24-120 hours) following HEC.

-

Secondary Objectives: To compare the efficacy of the two regimens in the acute (0-24 hours) and overall (0-120 hours) phases, to assess the impact on nausea, and to evaluate the safety and tolerability of NEPA.

Patient Population

-

Inclusion Criteria:

-

Adult patients (≥18 years) with a confirmed malignancy.

-

Chemotherapy-naïve.

-

Scheduled to receive a single-day HEC regimen (e.g., cisplatin ≥70 mg/m² or an anthracycline and cyclophosphamide combination).

-

Karnofsky Performance Status ≥60%.

-

Adequate organ function.

-

-

Exclusion Criteria:

-

Nausea or vomiting within 24 hours prior to chemotherapy.

-

Use of other antiemetic agents within 48 hours of randomization.

-

Concurrent radiation therapy to the abdomen or pelvis.

-

Study Design and Treatment

-

A multicenter, randomized, double-blind, parallel-group study.

-

Treatment Arms:

-

NEPA Arm: A single oral dose of NEPA (containing 300 mg of netupitant and 0.50 mg of palonosetron) and a 12 mg oral dose of dexamethasone administered approximately 60 minutes before chemotherapy on Day 1. Patients in this arm will also receive placebo on Days 2-4.

-

Control Arm: A single oral dose of palonosetron (0.50 mg) and a 20 mg oral dose of dexamethasone administered approximately 60 minutes before chemotherapy on Day 1. Patients in this arm will receive 8 mg of dexamethasone twice daily on Days 2-4.

-

-

Rescue Medication: A protocol-specified rescue antiemetic (e.g., metoclopramide) is permitted as needed for breakthrough nausea and vomiting.

Assessments

-

Efficacy: Patients will record episodes of emesis, retching, and use of rescue medication in a daily diary for 120 hours after chemotherapy administration. Nausea will be assessed using a visual analog scale (VAS).

-

Safety: Adverse events (AEs) will be monitored throughout the study. Vital signs and laboratory tests will be performed at baseline and follow-up visits.

Statistical Analysis

-

The primary efficacy analysis will be performed on the intent-to-treat population.

-

The proportion of patients achieving a Complete Response in the delayed phase will be compared between the two treatment arms using a Cochran-Mantel-Haenszel test, stratified by gender and age.

-

Secondary efficacy endpoints will be analyzed using similar statistical methods.

-

Safety data will be summarized descriptively.

Conclusion

The combination of netupitant and palonosetron (NEPA) represents a significant advancement in the prevention of CINV, offering a simplified, single-dose oral regimen that effectively targets both acute and delayed phases. The robust clinical trial data demonstrates its superiority over a standard 5-HT3 receptor antagonist regimen, particularly in the critical delayed phase. The protocols and data presented here provide a framework for researchers and clinicians working to further optimize CINV management and improve the quality of life for patients undergoing cancer chemotherapy.

References

- 1. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Management of Chemotherapy-Induced Nausea and Vomiting (CINV): A Short Review on the Role of Netupitant-Palonosetron (NEPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Management of Chemotherapy-Induced Nausea and Vomiting (CINV): A Short Review on the Role of Netupitant-Palonosetron (NEPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Befetupitant: Application Notes and Protocols for CNS Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known as Ro 67-5930) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Developed initially by Hoffmann-La Roche for the prevention of chemotherapy-induced nausea and vomiting, its development was discontinued in favor of a related compound, netupitant.[2] Despite this, this compound remains a valuable tool for researchers investigating the role of the Substance P (SP)/NK1 receptor system in the pathophysiology of various central nervous system (CNS) disorders.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in CNS research, with a focus on its mechanism of action, key quantitative data, and relevant preclinical models.

The SP/NK1 receptor system is implicated in a wide range of physiological and pathological processes within the CNS, including pain transmission, stress, anxiety, and neurogenic inflammation. By blocking the binding of the endogenous ligand Substance P to the NK1 receptor, this compound allows for the elucidation of the therapeutic potential of NK1 receptor antagonism in various CNS pathologies.

Physicochemical Properties and Formulation

| Property | Value |

| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide |

| Molecular Formula | C29H29F6N3O2 |

| Molecular Weight | 565.56 g/mol |

| Appearance | White solid powder |

| Purity | >98% |

Formulation Considerations: For in vivo studies, this compound has been formulated for oral administration. For topical or localized administration in preclinical models, it has been dissolved in vehicles such as dimethyl sulfoxide (DMSO). Researchers should be aware that the vehicle itself can have biological effects and appropriate controls are essential.

Mechanism of Action

This compound is a competitive antagonist of the NK1 receptor. Substance P, the endogenous ligand for the NK1 receptor, is an undecapeptide neurotransmitter involved in excitatory signaling in the CNS. Upon binding to the NK1 receptor, a G protein-coupled receptor (GPCR), Substance P initiates a signaling cascade. This compound competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream effects.

Figure 1. This compound competitively antagonizes the NK1 receptor.

Quantitative Data

This compound exhibits high affinity for the NK1 receptor, with studies indicating a sub-nanomolar affinity.

| Parameter | Value | Species/System | Reference |

| NK1 Receptor Affinity | Sub-nanomolar | Not specified | |

| In Vivo Efficacy (Gerbil Foot-Tapping Model) | ED50 ≈ 0.1 mg/kg (oral) | Gerbil |

Experimental Protocols

NK1 Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for the NK1 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor antagonist.

-

Test compound: this compound.

-

Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-hNK1R cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Incubation: Add the cell membranes, radioligand, and either buffer, unlabeled Substance P, or this compound to the respective wells. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2. Workflow for an NK1 receptor binding assay.

Gerbil Foot-Tapping Model for CNS Activity

This in vivo model is used to assess the central activity of NK1 receptor antagonists. Intracerebroventricular (i.c.v.) administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be inhibited by centrally active NK1 receptor antagonists.

Materials:

-

Male Mongolian gerbils.

-

This compound (for oral administration).

-

NK1 receptor agonist (e.g., GR73632).

-

Vehicle for this compound and agonist.

-

Observation chambers.

Procedure:

-

Acclimation: Acclimate gerbils to the laboratory conditions and handling.

-

Drug Administration: Administer this compound or vehicle orally at a predetermined time before the agonist challenge (e.g., 1-2 hours).

-

Agonist Challenge: Administer the NK1 receptor agonist via i.c.v. injection.

-

Behavioral Observation: Immediately place the gerbil in an observation chamber and record the number of hind paw taps over a specific period (e.g., 5-10 minutes).

-

Data Analysis: Compare the number of foot taps in the this compound-treated groups to the vehicle-treated group. Calculate the dose-dependent inhibition of the foot-tapping response to determine the ED50.

Figure 3. Experimental workflow for the gerbil foot-tapping model.

Applications in CNS Disorder Research

The potent and selective NK1 receptor antagonism of this compound, coupled with its CNS penetration, makes it a valuable tool for investigating a range of CNS disorders.

Anxiety and Depression

The SP/NK1R system is densely expressed in brain regions associated with stress and emotion, such as the amygdala and hippocampus. Preclinical studies with other NK1 receptor antagonists have shown anxiolytic and antidepressant-like effects in various animal models. This compound can be used in models such as the elevated plus-maze, light-dark box, and forced swim test to evaluate its potential as an anxiolytic or antidepressant.

Neurogenic Inflammation and Traumatic Brain Injury (TBI)

Substance P is a key mediator of neurogenic inflammation, a process implicated in the secondary injury cascade following TBI. NK1 receptor antagonists have been shown to reduce blood-brain barrier disruption and cerebral edema in preclinical models of TBI. This compound (as Ro 67,5930) has been cited in the context of research on acute CNS inflammation, suggesting its utility in models of TBI and stroke to investigate the therapeutic potential of blocking NK1 receptors in these conditions.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with demonstrated CNS activity. While its clinical development for emesis was halted, it remains a powerful research tool for exploring the role of the Substance P/NK1 receptor system in a variety of CNS disorders. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into the complex neurobiology of conditions such as anxiety, depression, and traumatic brain injury.

References

- 1. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]

- 4. Buy this compound (EVT-261234) | 290296-68-3 [evitachem.com]

Protocol for the Solubilization and Use of Befetupitant in DMSO for Experimental Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant (also known as Ro67-5930) is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 receptor (NK1R)[1][2]. The NK1R and its endogenous ligand, Substance P, are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Due to its mechanism of action, this compound is a valuable tool for investigating the role of the NK1R pathway in various disease models. Like many small molecule antagonists targeting this receptor, this compound exhibits limited aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions for experimental use. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose[1][3].

This document provides a detailed protocol for the dissolution of this compound in DMSO and its subsequent use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial to ensure accurate and reproducible results while minimizing potential solvent-induced artifacts.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₉F₆N₃O₂ | [2] |

| Molar Mass | 565.56 g/mol | |

| Appearance | Solid powder | |

| Aqueous Solubility | Limited | |

| Organic Solvent Solubility | Good solubility in organic solvents such as DMSO |

Recommended DMSO Concentrations for Experiments

| Experimental System | Recommended Final DMSO Concentration | Notes |

| In Vitro Cell Culture (General) | ≤ 0.5% (v/v) | Higher concentrations can be cytotoxic. A vehicle control with the same final DMSO concentration is essential. |

| In Vitro Neuronal Cultures | ≤ 0.1% (v/v) | Neuronal cells can be particularly sensitive to DMSO. |

| In Vivo (Systemic Administration) | < 5% (v/v) in the final injection volume | Co-solvents may be necessary for some administration routes to maintain solubility upon dilution. |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

-

Vortex mixer

-

Calibrated pipettes and sterile tips

-

Appropriate sterile culture medium or vehicle for in vivo administration (e.g., saline, PBS)

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

-

Pre-weighing and Calculation:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber glass vial.

-

Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:

-

Volume (L) = Mass (g) / (565.56 g/mol * 0.010 mol/L)

-

-

-

Dissolution:

-

Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

-

Store the this compound stock solution in a tightly sealed amber vial at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

-

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

-

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.

-

Intermediate Dilution (Optional but Recommended):

-

Prepare an intermediate dilution of the this compound stock solution in sterile cell culture medium. This helps to prevent precipitation of the compound when diluting into the final assay volume.

-

For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute a 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution (containing 1% DMSO).

-

-

Final Dilution:

-

Add the appropriate volume of the intermediate solution (or the stock solution for a single dilution step) to the cell culture wells containing the final volume of medium to achieve the desired final this compound concentration.

-

Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.5%, and is consistent across all experimental and control groups.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the experimental wells.

-

Protocol 3: Preparation of Dosing Solutions for In Vivo Studies

This protocol describes the preparation of this compound solutions for administration to animals. An in vivo study has reported the use of this compound at 0.4 mg/mL and 1.6 mg/mL in 100% DMSO for topical application in mice. For systemic administration, further dilution is typically required.

-

Dilution from Stock:

-

Thaw the this compound DMSO stock solution.

-

Dilute the stock solution in a sterile vehicle suitable for the intended route of administration (e.g., saline, PBS with a co-solvent like Tween 80 or PEG400).

-

The final concentration of DMSO in the injected solution should be minimized, generally below 5%. The final dosing volume will depend on the animal model and route of administration.

-

-

Vehicle Control:

-

Prepare a vehicle control solution containing the same final concentration of DMSO and any co-solvents as the drug-dosing solution.

-

-

Administration:

-

Administer the prepared solutions to the animals according to the experimental design.

-

Mandatory Visualization

Caption: Workflow for preparing this compound solutions.

Caption: this compound's mechanism of action on the NK1R pathway.

References

Application Notes and Protocols: Befetupitant in Pain Management Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befetupitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are key players in the transmission of pain signals, particularly in the context of neurogenic inflammation and chronic pain states.[3][4][5] This document provides detailed application notes and protocols for the investigation of this compound in preclinical pain management studies. While this compound was initially developed as a potential antiemetic, its mechanism of action provides a strong rationale for its exploration as an analgesic.

Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway

Substance P is an eleven-amino acid neuropeptide that plays a crucial role in nociception. It is released from the terminals of primary afferent sensory neurons in the spinal cord in response to noxious stimuli. Upon release, Substance P binds to and activates NK1 receptors located on second-order neurons in the dorsal horn of the spinal cord.

The activation of the G protein-coupled NK1 receptor initiates a downstream signaling cascade. This cascade primarily involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling ultimately results in neuronal depolarization and increased excitability, contributing to the transmission of pain signals to higher brain centers. This compound, as a selective NK1 receptor antagonist, competitively blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling pathway and reducing the transmission of pain signals.

Signaling Pathway of Substance P and this compound's Point of Intervention

Caption: Substance P/NK1R signaling pathway and the inhibitory action of this compound.

Preclinical Studies in Pain Models

The investigation of this compound in preclinical pain models is warranted based on the established role of the Substance P/NK1 receptor system in pain pathophysiology. Key preclinical models where NK1 receptor antagonists have shown promise include:

-

Inflammatory Pain Models: Models such as Complete Freund's Adjuvant (CFA)-induced inflammation in the paw of rodents lead to persistent pain hypersensitivity. NK1 receptor antagonists are expected to reduce this hyperalgesia.

-

Neuropathic Pain Models: In models of nerve injury, such as spared nerve injury (SNI) or chronic constriction injury (CCI), there is an upregulation of Substance P and NK1 receptors, contributing to the maintenance of neuropathic pain.

Quantitative Data

Specific quantitative data for this compound in preclinical pain models, such as ED50 values for analgesia or detailed pharmacokinetic parameters in relevant species, are not widely available in the public domain. The following tables are provided as a template for researchers to populate with their own experimental data. For reference, data for other NK1 receptor antagonists may be considered, but direct extrapolation is not recommended.

Table 1: Pharmacokinetic Parameters of this compound (Example Template)

| Parameter | Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) |

| This compound | Rat | Oral | ||||

| This compound | Rat | Intravenous | ||||

| This compound | Mouse | Oral | ||||

| This compound | Mouse | Intravenous |

Table 2: Efficacy of this compound in Preclinical Pain Models (Example Template)

| Pain Model | Species | Route of Administration | Dose (mg/kg) | Endpoint | Efficacy (% reversal of hyperalgesia) | ED50 (mg/kg) |

| CFA-induced Inflammatory Pain | Rat | Oral | Mechanical Allodynia | |||

| CFA-induced Inflammatory Pain | Rat | Oral | Thermal Hyperalgesia | |||

| Spared Nerve Injury | Mouse | Oral | Mechanical Allodynia |

Experimental Protocols

The following is a detailed protocol for evaluating the efficacy of this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Protocol: Evaluation of this compound in the Rat CFA Model of Inflammatory Pain

1. Animals:

-

Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Induction of Inflammation:

-

Briefly anesthetize the rats with isoflurane.

-

Inject 100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis in an oil/saline emulsion) into the plantar surface of the left hind paw.

-

A control group should be injected with saline.

-

Allow 24-48 hours for inflammation and pain hypersensitivity to develop.

3. Drug Preparation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer this compound orally (p.o.) via gavage at various doses. A vehicle control group must be included.

4. Behavioral Testing:

-

Mechanical Allodynia:

-

Use von Frey filaments to assess the paw withdrawal threshold.

-

Acclimate the rats in individual Plexiglas chambers on a wire mesh floor for at least 15 minutes before testing.

-

Apply filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is elicited.

-

The 50% paw withdrawal threshold can be calculated using the up-down method.

-

-

Thermal Hyperalgesia:

-

Use a plantar test apparatus (Hargreaves' test) to measure the latency to paw withdrawal from a radiant heat source.

-

Acclimate the rats in the testing apparatus.

-

Apply the heat source to the plantar surface of the inflamed paw and record the withdrawal latency.

-

A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

-

5. Experimental Timeline:

-

Day 0: Baseline behavioral testing.

-

Day 1: Induction of inflammation with CFA injection.

-

Day 2: Post-CFA behavioral testing to confirm hyperalgesia.

-

Day 2 (post-testing): Administer this compound or vehicle.

-

Day 2 (post-dosing): Conduct behavioral testing at various time points (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the analgesic effect.

6. Data Analysis:

-

Data should be expressed as the mean ± SEM.

-

Statistical analysis can be performed using a two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's test) to compare drug-treated groups with the vehicle control group.

-

The ED50 value can be calculated using a non-linear regression analysis.

Experimental Workflow for Preclinical Pain Study

Caption: A typical experimental workflow for evaluating this compound in a preclinical pain model.

References

- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]